![molecular formula C7H3Br2ClN2O B15208947 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method includes the bromination and chlorination of the pyrrolo[2,3-c]pyridine ring under controlled conditions. The reaction is often carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potent molecule in biological studies .
Propiedades
Fórmula molecular |
C7H3Br2ClN2O |
|---|---|
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
3,3-dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H3Br2ClN2O/c8-7(9)3-1-5(10)11-2-4(3)12-6(7)13/h1-2H,(H,12,13) |
Clave InChI |
UABXFVOVYONARX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)NC(=O)C2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


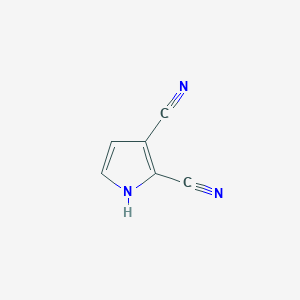
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
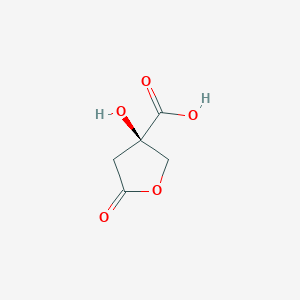
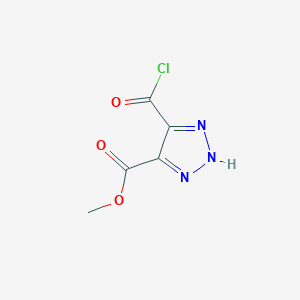
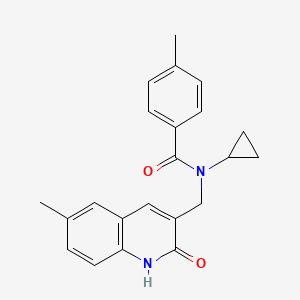

![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
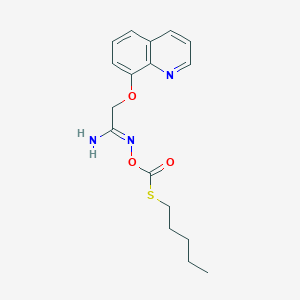
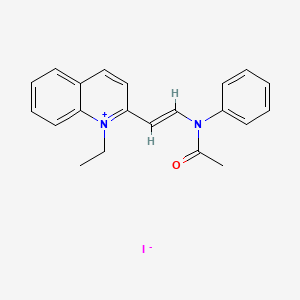
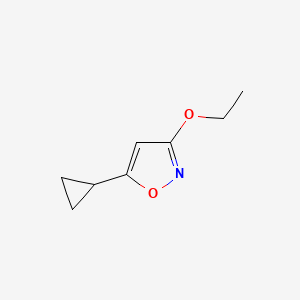
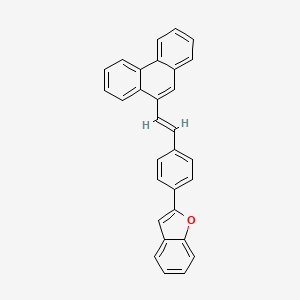
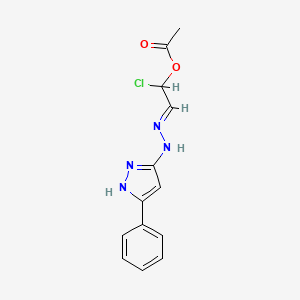
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
